molecular formula C15H16O4 B1199190 Cyperine CAS No. 33716-82-4

Cyperine

Cat. No.: B1199190
CAS No.: 33716-82-4
M. Wt: 260.28 g/mol
InChI Key: KXXZLMLLYMPYJE-UHFFFAOYSA-N
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Description

Cyperin is a natural diphenyl ether phytotoxin produced by several fungal plant pathogens. It is known for its ability to inhibit protoporphyrinogen oxidase, a key enzyme in porphyrin synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyperin is typically synthesized through the metabolic processes of certain fungi, such as Ascochyta cypericola, Phoma sorghina, and Preussia fleischhakii . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the literature. it is known that these fungi produce cyperin as a secondary metabolite under specific growth conditions.

Industrial Production Methods

Industrial production of cyperin involves the cultivation of the aforementioned fungi in controlled environments. The fungi are grown in nutrient-rich media, and the cyperin is extracted from the culture broth using various purification techniques. The exact methods and conditions for large-scale production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyperin undergoes several types of chemical reactions, including:

    Oxidation: Cyperin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert cyperin into its reduced forms.

    Substitution: Cyperin can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyperin can produce various oxidized derivatives, while reduction can yield reduced forms of cyperin.

Scientific Research Applications

Properties

IUPAC Name

2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZLMLLYMPYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955330
Record name 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyperine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33716-82-4
Record name 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33716-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyperine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121.5 - 122.5 °C
Record name Cyperine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cyperin interact with its target, ENR?

A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].

Q2: What is the molecular structure of cyperin?

A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]

Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?

A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].

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